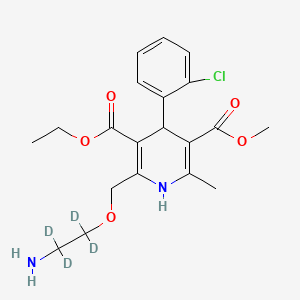
2-甲基甲卡西酮盐酸盐
科学研究应用
2-甲基甲卡西酮(盐酸盐)主要用于科学研究,以研究其神经化学效应和潜在的治疗应用。它被用来研究神经递质活性、情绪障碍和成瘾机制。 该化合物也用于法医化学和毒理学,以了解其生理和毒理特性 .
作用机制
2-甲基甲卡西酮(盐酸盐)通过增加脑中多巴胺、去甲肾上腺素和血清素等神经递质的释放来发挥其作用。 它作为这些神经递质的再摄取抑制剂,导致突触浓度增加,并增强兴奋和欣快作用 .
生化分析
Biochemical Properties
It is known that the compound is a substituted cathinone derivative . Cathinones are naturally occurring beta-ketone amphetamine analogs that are found in the leaves of the Khat plant
Cellular Effects
It is known that synthetic cathinones typically exert their effects by increasing the release, or inhibiting the reuptake, of neurotransmitters like dopamine, serotonin, and norepinephrine . This can lead to a range of effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that, similar to other synthetic cathinones, it functions as a monoamine transporter substrate or inhibitor . This means it could interact with transporters of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2-Methylmethcathinone hydrochloride in animal models
Metabolic Pathways
A study has reported the phase I metabolic pathways of methylmethcathinones using in vitro metabolic incubations for both male and female liver microsomes .
准备方法
合成路线和反应条件
2-甲基甲卡西酮(盐酸盐)可以通过几种方法合成。一种常见的方法是在还原胺化条件下使2-甲基丙基苯酮与甲胺反应。 反应通常使用氰基硼氢化钠或三乙酰氧基硼氢化钠等还原剂 .
工业生产方法
2-甲基甲卡西酮(盐酸盐)的工业生产涉及类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及多个纯化步骤,如重结晶和色谱法,以确保最终产品符合所需标准 .
化学反应分析
反应类型
2-甲基甲卡西酮(盐酸盐)会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将酮基转化为醇。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 烷基卤化物或酰氯等试剂可用于取代反应.
主要产品
氧化: 生成酮或羧酸。
还原: 生成醇。
取代: 根据所用试剂的不同,生成各种取代衍生物.
相似化合物的比较
2-甲基甲卡西酮(盐酸盐)与其他取代的卡西酮类似,例如:
- 3-甲基甲卡西酮
- 4-甲基甲卡西酮(麦角酮)
- 甲卡西酮
独特之处
2-甲基甲卡西酮(盐酸盐)由于其独特的取代模式而具有独特性,这影响了其药理学特性和效力。 与它的类似物相比,它可能表现出不同的兴奋和欣快作用水平,使其成为研究的关注对象 .
属性
IUPAC Name |
2-(methylamino)-1-(2-methylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZJHCPXDZXUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717797, DTXSID901348197 | |
| Record name | 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylamino)-1-(2-methylphenyl)-1-propanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-51-9 | |
| Record name | 2-Methylmethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166U367UO5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium 7-[4-chloro-6-(N-ethyl-o-toluidino)-1,3,5-triazin-2-ylamino]-4-hydroxy-3-(4-methoxy-2-sulfo](/img/new.no-structure.jpg)

![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)



![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)

![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)
